Allylamine hydrochloride (CAS 10017-11-5) is the stable, water-soluble hydrochloride salt of the primary aliphatic amine allylamine. Characterized by its terminal vinyl group and protonated amine, it serves as a critical bifunctional building block in chemoinformatics and industrial material science. Unlike its free base counterpart, the hydrochloride salt effectively suppresses allylic degradative chain transfer, making it the premier monomer for synthesizing poly(allylamine) and its cross-linked derivatives, such as the pharmaceutical phosphate-binder sevelamer. Its high aqueous solubility, robust thermal stability, and predictable reactivity profile make it an essential precursor for advanced hydrogels, CO2 capture adsorbents, and nanostructured surface coatings [1].
Substituting allylamine hydrochloride with the free base allylamine or saturated analogs like propylamine hydrochloride fundamentally disrupts both processability and end-product viability. The free base undergoes rapid self-termination during free radical polymerization, yielding only useless low-molecular-weight oligomers, while also introducing severe volatility and flammability hazards into the manufacturing environment. Saturated analogs entirely lack the vinylic double bond required for chain propagation, rendering them inert in polymerization contexts. Furthermore, attempting to substitute this compound with alternative primary-amine precursors like N-vinylformamide forces manufacturers to adopt multi-step synthesis routes involving harsh hydrolysis, significantly increasing process complexity and cost [1].
Allylamine free base is notoriously difficult to polymerize via free radical mechanisms due to severe allylic degradative chain transfer, which prematurely terminates chain growth and results in low-yield, low-molecular-weight oligomers. In contrast, protonating the amine to form allylamine hydrochloride (AAHCl) alters the electronic distribution and minimizes this self-termination. When paired with azo-initiators (e.g., V-50), AAHCl achieves near-quantitative conversion (75–92% yields) into high-molecular-weight poly(allylamine hydrochloride) [1].
| Evidence Dimension | Polymerization Yield & Molecular Weight |
| Target Compound Data | 75–92% yield of high-molecular-weight polymer |
| Comparator Or Baseline | Allylamine free base (Low-yield oligomers only) |
| Quantified Difference | Conversion from oligomeric failure to >75% high-molecular-weight polymer yield |
| Conditions | Azo-initiated free radical polymerization in aqueous media at 50–60 °C |
Procuring the hydrochloride salt is strictly mandatory for manufacturing poly(allylamine) derivatives, as the free base cannot support viable industrial chain propagation.
The free base form of allylamine is a highly volatile, flammable, and acutely toxic liquid with a boiling point of 53 °C, requiring stringent vapor containment, specialized handling protocols, and continuous cold storage to prevent degradation and inhalation hazards. Allylamine hydrochloride is a stable, non-volatile crystalline solid (melting point 106 °C) that eliminates the flammability risk and drastically reduces airborne exposure potential during industrial scale-up .
| Evidence Dimension | Physical State and Volatility |
| Target Compound Data | Stable solid (MP 106 °C) |
| Comparator Or Baseline | Allylamine free base (Volatile liquid, BP 53 °C) |
| Quantified Difference | Elimination of vapor hazard and flammability |
| Conditions | Standard ambient storage and handling conditions |
Selecting the hydrochloride salt reduces facility safety overhead, simplifies logistics, and extends shelf life compared to the highly hazardous free base.
For applications requiring dense primary amine functionalization, poly(allylamine) and polyvinylamine (PVAm) are leading candidates. However, synthesizing PVAm requires procuring N-vinylformamide, polymerizing it, and subjecting the intermediate to a harsh, secondary acid/base hydrolysis step. Allylamine hydrochloride offers a vastly superior procurement route: it polymerizes directly into poly(allylamine hydrochloride) in a single step, requiring only simple neutralization to yield a highly oxidatively stable, 100% primary-amine-rich polymer [1].
| Evidence Dimension | Synthetic Steps to Primary Amine Polymer |
| Target Compound Data | 1-step polymerization (direct from AAHCl) |
| Comparator Or Baseline | N-Vinylformamide (2-step: polymerization + hydrolysis) |
| Quantified Difference | Elimination of the secondary hydrolysis step |
| Conditions | Industrial synthesis of primary-amine functionalized polymers |
Procuring AAHCl streamlines the manufacturing of primary-amine polymers by eliminating the costly and time-consuming hydrolysis step required by formamide-based alternatives.
Allylamine hydrochloride is the mandatory monomer for synthesizing poly(allylamine hydrochloride), which is subsequently cross-linked with epichlorohydrin to produce sevelamer, a critical non-absorbed phosphate-binding drug. The salt form ensures the high molecular weight necessary for the polymer's biological efficacy and prevents the low-yield oligomerization seen with the free base [1].
Because allylamine hydrochloride polymerizes directly into a backbone with exclusively primary amine side-chains, it is the preferred precursor for creating amine-rich mesoporous silica composites. These materials exhibit superior oxidative stability at elevated temperatures (110 °C) compared to poly(ethylenimine) (PEI) benchmarks, making them ideal for flue gas and ambient air CO2 extraction [2].
The high aqueous solubility and straightforward free-radical polymerization of allylamine hydrochloride make it a highly efficient choice for formulating zwitterionic or cationic hydrogels and polyelectrolyte multilayers. Its use eliminates the need for the secondary hydrolysis steps required by N-vinylformamide, streamlining the production of biocompatible coatings for drug delivery and tissue engineering [3].
Irritant